2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile
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Overview
Description
2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile is an organic compound with the molecular formula C7H4BrFN2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile typically involves the bromination and fluorination of pyridine derivatives. One common method includes the following steps:
Bromination: Pyridine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: The brominated pyridine is then fluorinated using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions.
Acetonitrile Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted pyridines.
Oxidation: Formation of pyridine oxides.
Scientific Research Applications
2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: It is used in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals
Mechanism of Action
The mechanism of action of 2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile
- 2-(6-Bromo-4-fluoropyridin-3-yl)acetonitrile
- 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile
Uniqueness
2-(6-Bromo-5-fluoropyridin-3-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms enhances its reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
2-(6-bromo-5-fluoropyridin-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-7-6(9)3-5(1-2-10)4-11-7/h3-4H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCAQFPWSPRCLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Br)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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